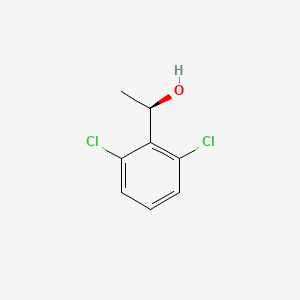

(R)-1-(2,6-Dichloro-phenyl)-ethanol

Beschreibung

(R)-1-(2,6-Dichloro-phenyl)-ethanol is a chiral alcohol derivative characterized by a 2,6-dichlorophenyl group attached to an ethanol moiety. Its molecular formula is C₈H₈Cl₂O, with a molecular weight of 191.05 g/mol. The compound’s chiral center (R-configuration) is critical for its stereospecific interactions in pharmaceuticals or agrochemicals.

A notable synthesis method involves enzymatic reduction of 2,6-dichloroacetophenone using ketone reductase KRED118 and cofactor NADH under mild conditions (30–38°C, pH 6.0–8.0). This approach avoids traditional flammable reagents like borane, enhancing safety and scalability for industrial production .

Eigenschaften

IUPAC Name |

(1R)-1-(2,6-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSOJMQVQGKPNN-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sodium Borohydride Reduction of Prochiral Ketones

The reduction of 2,6-dichloroacetophenone using sodium borohydride (NaBH₄) in ethanol yields racemic 1-(2,6-dichloro-phenyl)-ethanol. Key steps include:

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol at room temperature.

-

Workup : Acidic quenching (HCl) followed by ethyl acetate extraction and washing with saturated Na₂CO₃ and NaCl solutions.

-

Racemate Resolution : The racemic mixture is resolved using chiral amines such as (R)- or (S)-α-methylbenzylamine. For the R-enantiomer, (S)-α-methylbenzylamine forms diastereomeric salts, which are separated via crystallization.

Optimization Insights :

-

Solvent Choice : Ethanol enhances NaBH₄ reactivity compared to THF or methanol.

-

Resolution Efficiency : Yields of 60–70% enantiomeric excess (ee) are achievable, though repeated crystallizations improve purity to >95% ee.

Catalytic Asymmetric Hydrogenation

Transition Metal-Catalyzed Approaches

Asymmetric hydrogenation of 2,6-dichloroacetophenone derivatives using chiral catalysts provides direct access to the R-enantiomer. A representative protocol involves:

-

Catalyst System : Ru(II)-(S)-BINAP complexes (e.g., RuCl₂[(S)-BINAP]) under 50 bar H₂ pressure.

-

Substrate Modification : The ketone is converted to an enamide or β-keto ester to enhance stereoselectivity.

-

Conditions : Reactions proceed in iPrOH at 60°C for 12–24 hours, achieving >90% ee.

Comparative Data :

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-(S)-BINAP | β-Keto ester | 92 | 85 |

| Rh-(R)-DuPhos | Enamide | 88 | 78 |

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Lipases such as Candida antarctica lipase B (CAL-B) selectively acetylate the S-enantiomer, leaving the desired R-alcohol unreacted:

-

Reaction Setup : Racemic alcohol, vinyl acetate (acyl donor), and CAL-B in tert-butyl methyl ether (TBME).

-

Process Dynamics : At 30°C, the S-enantiomer is acetylated within 6 hours, enabling separation via column chromatography.

Performance Metrics :

Chiral Auxiliary-Mediated Synthesis

Sulfinyl Group-Induced Asymmetry

Chiral sulfinyl auxiliaries enable stereocontrol during nucleophilic additions. For example:

-

Auxiliary Attachment : (R)-Tert-butanesulfinamide condenses with 2,6-dichloroacetophenone to form a sulfinimine.

-

Grignard Addition : Methylmagnesium bromide adds to the imine, yielding a diastereomerically pure sulfinamide.

-

Auxiliary Removal : Acidic hydrolysis (HCl/MeOH) releases the R-alcohol.

Advantages :

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Chemical Resolution | Low-cost reagents | Multi-step, moderate ee | Suitable for small-scale |

| Asymmetric Hydrogenation | High ee, one-step | Expensive catalysts | Requires high-pressure equipment |

| Enzymatic Resolution | Eco-friendly, high selectivity | Substrate specificity | Limited to niche applications |

| Chiral Auxiliary | Excellent stereocontrol | Auxiliary synthesis required | Cost-effective at scale |

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2,6-Dichloro-phenyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

Oxidation: ®-1-(2,6-Dichloro-phenyl)-ethanone or ®-1-(2,6-Dichloro-phenyl)-acetic acid.

Reduction: ®-1-(2,6-Dichloro-phenyl)-ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Recent studies have indicated that derivatives of (R)-1-(2,6-Dichloro-phenyl)-ethanol exhibit potent antimicrobial properties. For instance, compounds containing the dichloro-phenyl moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies highlight that the presence of chlorine substituents enhances the antimicrobial efficacy .

-

Antitumor Activity :

- Research has also pointed to the potential antitumor effects of (R)-1-(2,6-Dichloro-phenyl)-ethanol derivatives. These compounds have been tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), showing varying degrees of cytotoxicity. The mechanism of action appears to involve disruption of cancer cell proliferation pathways .

- Pharmaceutical Intermediates :

Agrochemical Applications

(R)-1-(2,6-Dichloro-phenyl)-ethanol is also explored for its potential use in agrochemicals:

- Pesticides : The compound's structural characteristics make it a candidate for developing new pesticides with enhanced efficacy against pests while minimizing environmental impact. Research into its application as a biopesticide is ongoing, focusing on its ability to disrupt pest life cycles without harming beneficial insects .

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of (R)-1-(2,6-Dichloro-phenyl)-ethanol against Staphylococcus aureus. The results indicated that compounds with additional halogen substitutions exhibited significantly higher antibacterial activity compared to their non-halogenated counterparts.

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis of (R)-1-(2,6-Dichloro-phenyl)-ethanol revealed a novel enzymatic method that improved yield and reduced reaction time compared to traditional methods. This advancement not only enhances production efficiency but also aligns with green chemistry principles by minimizing waste .

Wirkmechanismus

The mechanism of action of ®-1-(2,6-Dichloro-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro-phenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of (R)-1-(2,6-Dichloro-phenyl)-ethanol are compared below, focusing on molecular features, synthesis, and safety.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Chlorine vs. Fluorine: Chlorine’s larger atomic radius and polarizability increase steric bulk and lipophilicity compared to fluorine, which enhances electronegativity but reduces steric hindrance .

Functional Group Impact :

- Amine (-NH₂) : Increases basicity and reactivity, making it suitable for salt formation or further derivatization .

Research Implications

- Pharmaceutical Relevance: The R-enantiomer’s chiral purity is crucial for drug efficacy, as seen in analogs like (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, which may exhibit divergent biological activities .

- Green Chemistry: The enzymatic synthesis of (R)-1-(2,6-Dichloro-phenyl)-ethanol highlights advancements in sustainable manufacturing .

Biologische Aktivität

(R)-1-(2,6-Dichloro-phenyl)-ethanol, also known as 2,6-dichlorophenyl ethanol, is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its antibacterial, antiviral, and anti-inflammatory properties, supported by recent studies and case analyses.

Chemical Structure and Properties

The chemical formula for (R)-1-(2,6-Dichloro-phenyl)-ethanol is C₈H₈Cl₂O. The compound features a dichlorinated phenyl ring attached to an ethanol moiety, influencing its interaction with biological systems.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of (R)-1-(2,6-Dichloro-phenyl)-ethanol derivatives. For instance:

- Study on Derivatives : A study synthesized various sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that these derivatives exhibited significant antibacterial effects comparable to standard antibiotics like penicillin and ampicillin .

- Mechanism of Action : The antibacterial activity has been attributed to the inhibition of bacterial growth by interfering with essential cellular processes. Molecular docking studies suggest that these compounds may bind effectively to bacterial enzymes such as DNA gyrase and dihydrofolate reductase .

Antiviral Activity

Research has also investigated the antiviral potential of compounds related to (R)-1-(2,6-Dichloro-phenyl)-ethanol:

- Inhibition of Respiratory Syncytial Virus (RSV) : A series of dichloro-phenyl-benzotriazole derivatives were tested for their antiviral activity against RSV. The findings revealed that certain compounds showed potent inhibitory effects on RSV replication while exhibiting low cytotoxicity in human cell lines. The mode of action was linked to interference with viral entry mechanisms .

Anti-inflammatory Effects

The anti-inflammatory properties of (R)-1-(2,6-Dichloro-phenyl)-ethanol have been explored in various contexts:

- Inhibition of 5-lipoxygenase (5-LOX) : Compounds derived from this scaffold have demonstrated the ability to inhibit 5-LOX, an enzyme involved in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Case Study on Antibacterial Activity : In a comparative analysis, various derivatives of 2-(2,6-dichlorophenyl) acetic acid were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that specific derivatives had MIC values comparable to traditional antibiotics, indicating a promising avenue for developing new antibacterial agents .

- Antiviral Efficacy : Another study focused on the antiviral activity against different RNA viruses, highlighting that certain dichloro-substituted phenyl compounds exhibited selective inhibition against RSV without affecting other viral strains. This specificity underscores the potential for targeted antiviral therapies using these compounds .

Summary Table of Biological Activities

Q & A

What are the recommended methods for synthesizing (R)-1-(2,6-Dichloro-phenyl)-ethanol with high enantiomeric purity?

Basic Research Question

To achieve high enantiomeric purity, researchers should prioritize stereoselective synthesis routes:

- Biocatalytic Approaches : Enzymatic reduction of prochiral ketones (e.g., 2,6-dichloroacetophenone) using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) offers excellent enantioselectivity (>99% ee). Reaction optimization (pH, co-solvents, NAD(P)H regeneration systems) is critical .

- Chiral Resolution : Racemic mixtures can be resolved via chiral chromatography (e.g., using amylose- or cellulose-based columns) or diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity in reductions, though yields may require iterative optimization .

How can researchers characterize the structural integrity and purity of (R)-1-(2,6-Dichloro-phenyl)-ethanol?

Basic Research Question

A multi-technique approach ensures accurate characterization:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 2,6-dichlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the ethanol moiety (δ ~4.8–5.0 ppm for the chiral -CH(OH)- group) .

- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC (e.g., Chiralpak® IA/IB columns) quantifies enantiomeric purity. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses chemical purity .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and molecular packing, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHClO) and detects impurities .

What are the optimal storage conditions to maintain the compound’s stability?

Basic Research Question

Stability is influenced by temperature and atmospheric exposure:

- Short-Term Storage : -4°C in amber glass vials under inert gas (N or Ar) prevents oxidation and moisture absorption .

- Long-Term Storage : -20°C in sealed, light-resistant containers with desiccants (e.g., silica gel) minimizes degradation. Periodic stability testing via HPLC is recommended .

What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions may arise from assay variability, impurities, or enantiomeric cross-contamination:

- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times). Validate results across independent labs .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., diastereomers or oxidation products) that may skew bioactivity data .

- Enantiomeric Validation : Re-test biological activity with rigorously purified (R)- and (S)-enantiomers to isolate stereospecific effects .

How can structure-activity relationship (SAR) studies be designed to explore modifications of the dichlorophenyl group?

Advanced Research Question

Systematic SAR studies require strategic structural modifications:

- Substituent Variation : Synthesize analogs with substituents at the 2- and 6-positions (e.g., F, Br, OCH) to evaluate steric/electronic effects on activity .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or calorimetry to quantify binding affinity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design of high-affinity derivatives .

What analytical challenges arise in ensuring enantiomeric purity during synthesis?

Advanced Research Question

Key challenges include:

- Baseline Separation in Chiral HPLC : Optimize mobile phase composition (e.g., n-hexane:isopropanol ratios) to resolve (R)- and (S)-enantiomers .

- Polarimetry Limitations : Low sensitivity for trace enantiomers (<2% contamination). Couple with HPLC for validation .

- Racemization Risks : Monitor for pH- or temperature-induced racemization during workup. Use mild conditions (neutral pH, ≤25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.